4-(2,5-Dimethylphenoxy)piperidine hydrochloride
Overview
Description
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO•HCl and has a molecular weight of 241.76 .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
. This indicates the presence of a piperidine ring with a dimethylphenoxy group attached to it. Physical And Chemical Properties Analysis
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a powder with a molecular weight of 241.76 . It is stored at room temperature .Scientific Research Applications
Crystal Structure and Geometry
- Aminoalkanol derivatives, closely related to 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, have been examined for their geometric properties and intermolecular interactions. X-ray diffraction studies have revealed significant differences in the conformation of these compounds, influencing their potential medicinal applications (Żesławska et al., 2020).
Potential Pesticidal Properties
- Derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, have been characterized for their potential as pesticides. X-ray powder diffraction studies provided insights into their structure and potential applications in pest control (Olszewska et al., 2011).
Synthesis and Chemical Reactivity
- Research on the synthesis of cis-3,4-disubstituted piperidines, which are structurally similar to 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, has highlighted their potential in medicinal chemistry. These compounds offer valuable templates for further chemical modifications and potential therapeutic applications (Mollet et al., 2011).
Structural Studies of Piperidine Derivatives
- Detailed structural studies on compounds like 4-carboxypiperidinium chloride, which is similar to 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, provide insights into their molecular configurations. These studies are crucial for understanding their potential applications in drug design and development (Szafran et al., 2007).
Thermal and Structural Properties
- Investigations into the thermal and structural properties of certain piperidine derivatives offer insights into their stability and potential applications. Such studies are critical for the development of new pharmaceuticals and materials (Karthik et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIRYZAJPCXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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